Enhanced Hydrophilicity over Acetyl Analog
The target compound exhibits a computed LogP of -0.215, which is substantially lower than the XLogP3-AA value of 0 reported for the structurally simpler 4-(acetylamino)-5-hydroxy-1,7-naphthalenedisulfonic acid [1][2]. This difference in hydrophilicity translates to distinct reversed‑phase HPLC retention behavior and aqueous solubility profiles.
| Evidence Dimension | Octanol‑water partition coefficient (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = -0.215 (computed by SIELC algorithm) [1] |
| Comparator Or Baseline | 4-(Acetylamino)-5-hydroxy-1,7-naphthalenedisulfonic acid; XLogP3-AA = 0 (PubChem computed) [2] |
| Quantified Difference | Δ LogP ≈ –0.22, indicating approximately 1.7‑fold higher aqueous preference for the target compound |
| Conditions | Computational prediction; SIELC proprietary algorithm and PubChem XLogP3 3.0, respectively. Experimental validation data are not publicly available. |
Why This Matters
The lower LogP value directly influences chromatographic method development, solubility in aqueous reaction media, and formulation strategies, making the target compound more suitable for applications requiring enhanced water compatibility compared to the acetyl analog.
- [1] SIELC Technologies. 5-Hydroxy-4-(((3-nitrophenoxy)acetyl)amino)naphthalene-1,7-disulphonic acid – HPLC Separation Data. Published May 16, 2018. Available at: https://sielc.com/5-hydroxy-4-3-nitrophenoxyacetylaminonaphthalene-17-disulphonic-acid View Source
- [2] PubChem. 1,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy- (CID 80849). Computed properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/80849 View Source
